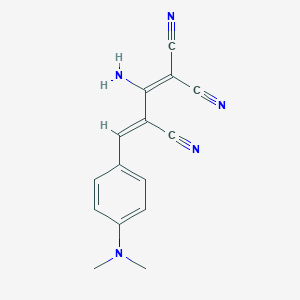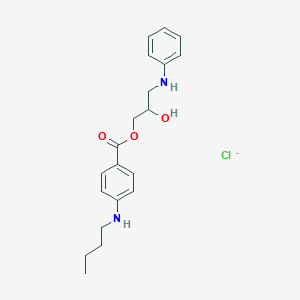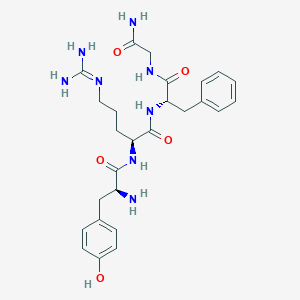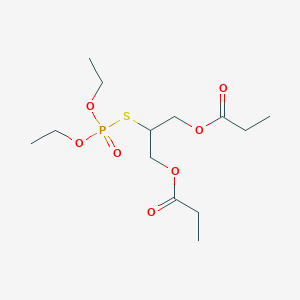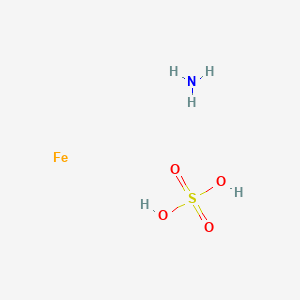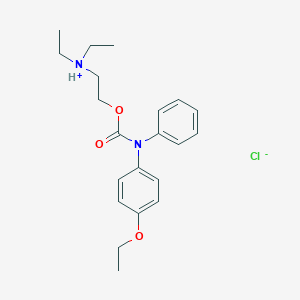
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, also known as procaine, is a local anesthetic drug that is used for pain relief during medical procedures. Procaine was first synthesized in 1905 by a German chemist, Alfred Einhorn. It has since been widely used in various medical fields, including dentistry, surgery, and obstetrics.
作用機序
Procaine works by blocking sodium channels in the nerve cells, which prevents the transmission of pain signals to the brain. This results in a temporary loss of sensation in the affected area. Procaine also has a vasodilatory effect, which increases blood flow to the affected area and enhances the delivery of nutrients and oxygen to the tissues.
Biochemical and Physiological Effects:
Procaine has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which can protect cells from oxidative damage. Procaine has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been found to have neuroprotective effects by reducing neuronal damage and promoting neuronal survival.
実験室実験の利点と制限
Procaine has several advantages for lab experiments. It is relatively inexpensive and easy to obtain. It also has a low toxicity profile, which makes it safe for use in animals and humans. However, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has some limitations for lab experiments. It has a relatively short duration of action, which may limit its usefulness in certain experiments. In addition, this compound may have off-target effects that could confound the results of experiments.
将来の方向性
There are several future directions for the study of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride. One area of research is the development of new formulations of this compound that can increase its duration of action and improve its efficacy. Another area of research is the exploration of the potential therapeutic applications of this compound in the treatment of various medical conditions. Finally, there is a need for further research into the mechanisms of action of this compound and its effects on cellular and molecular pathways.
合成法
Procaine is synthesized by the reaction between para-aminobenzoic acid and diethylaminoethanol in the presence of hydrochloric acid. The reaction results in the formation of 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride, which is this compound. The synthesis method of this compound is relatively simple and has been optimized over the years to increase the yield and purity of the final product.
科学的研究の応用
Procaine has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. Procaine has also been used in the treatment of various medical conditions, including chronic pain, neuropathic pain, and cancer. In addition, 2-Diethylaminoethyl p-ethoxy-N-phenylcarbanilate hydrochloride has been used as a research tool to study the mechanisms of pain and inflammation.
特性
CAS番号 |
100263-46-5 |
|---|---|
分子式 |
C21H29ClN2O3 |
分子量 |
392.9 g/mol |
IUPAC名 |
2-[(4-ethoxyphenyl)-phenylcarbamoyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C21H28N2O3.ClH/c1-4-22(5-2)16-17-26-21(24)23(18-10-8-7-9-11-18)19-12-14-20(15-13-19)25-6-3;/h7-15H,4-6,16-17H2,1-3H3;1H |
InChIキー |
GPSKYSOIAXCOQF-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
正規SMILES |
CC[NH+](CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)OCC.[Cl-] |
同義語 |
CARBANILIC ACID, p-ETHOXY-N-PHENYL-, 2-DIETHYLAMINOETHYL ESTER, MONOHY DROCHLORID |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




benzene](/img/structure/B217147.png)
![3-[(3S,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B217158.png)
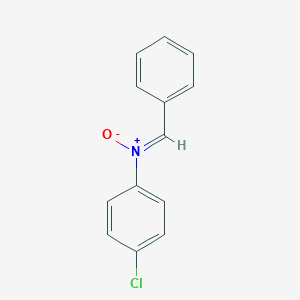
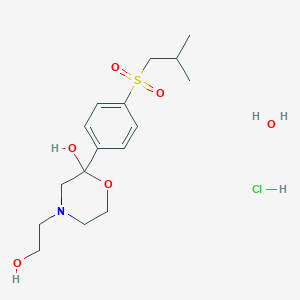
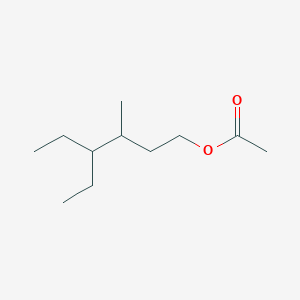
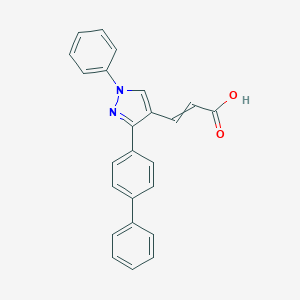
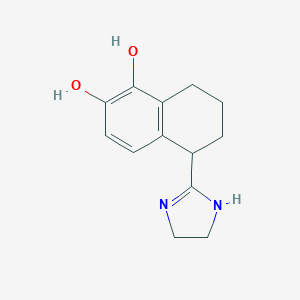
![2-Naphthalenesulfonic acid, 6-amino-5-[2-[5-chloro-2-(2-chlorophenoxy)phenyl]diazenyl]-4-hydroxy-, sodium salt (1:1)](/img/structure/B217197.png)
